molecular formula C11H11N3 B3016549 (5-Phenylpyrazin-2-yl)methanamine CAS No. 1491808-64-0

(5-Phenylpyrazin-2-yl)methanamine

Cat. No. B3016549
CAS RN: 1491808-64-0
M. Wt: 185.23
InChI Key: SADMFBOPPFHFCK-UHFFFAOYSA-N
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Description

The compound "(5-Phenylpyrazin-2-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper describes the synthesis of a compound with an oxadiazole ring, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was characterized using various spectroscopic techniques . The third paper presents a method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction . These papers provide insights into the chemical properties and potential biological activities of compounds structurally related to "this compound".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high selectivity and yields. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, which is a high-yielding process . Similarly, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives was carried out using (N-isocyanimino) triphenylphosphorane in a one-pot protocol at room temperature, without the need for a catalyst or activation . These methods suggest that the synthesis of "this compound" could potentially be carried out using similar techniques, with an emphasis on room temperature reactions and the avoidance of additional catalysts.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of aromatic rings and heterocyclic components, such as the oxadiazole ring . These structural features are important for the biological activity of the compounds, as seen in the first paper, where the aryloxyethyl derivatives showed high affinity for the 5-HT1A receptor . The presence of such rings in "this compound" would likely contribute to its chemical reactivity and potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the related compounds are indicative of the reactivity of the functional groups present. The use of polyphosphoric acid in the synthesis of the oxadiazole derivative suggests that acid-catalyzed condensation reactions may be applicable to the synthesis of "this compound" . The four-component reaction used to synthesize the densely functionalized iminophosphoranes indicates that "this compound" could also be amenable to multi-component reactions that allow for the introduction of various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are influenced by their molecular structures. For instance, the lead structure in the first paper exhibited high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . The spectroscopic characterization of the oxadiazole derivative provided information on its molecular identity and purity . These properties are crucial for understanding the behavior of "this compound" in various environments, including biological systems.

Scientific Research Applications

Serotonin 5-HT1A Receptor-Biased Agonists

  • Research Context: Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including (5-Phenylpyrazin-2-yl)methanamine analogs, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were evaluated for their antidepressant-like activity.
  • Key Findings: The lead structure robustly stimulated ERK1/2 phosphorylation in rat cortex and displayed highly potent antidepressant-like activity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Transfer Hydrogenation Reactions

  • Research Context: (4-Phenylquinazolin-2-yl)methanamine, a related compound, was synthesized and used in N-heterocyclic ruthenium(II) complexes. These complexes were examined in transfer hydrogenation of acetophenone derivatives.
  • Key Findings: Excellent conversions up to 99% and high TOF values were achieved, indicating potential utility in chemical synthesis (Karabuğa et al., 2015).

Anticancer Activity

  • Research Context: New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands related to this compound were synthesized and evaluated for their anticancer activity.
  • Key Findings: The complexes demonstrated strong DNA-binding affinity and selective cytotoxic activity against various cancerous cell lines, indicating potential in cancer treatment (Mbugua et al., 2020).

Multicomponent Synthesis

  • Research Context: A one-pot multicomponent reaction was employed to synthesize imidazopyrazine derivatives, utilizing this compound analogs.
  • Key Findings: The methodology provided efficient synthesis routes, suggesting applications in the development of novel chemical compounds (Galli et al., 2019).

Cytotoxic Agents Synthesis

  • Research Context: Novel cytotoxic agents were synthesized using N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamine, showing promise in cancer treatment.
  • Key Findings: Some compounds exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin (Ramazani et al., 2014).

Antibacterial and Antifungal Activities

  • Research Context: Derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities.
  • Key Findings: The compounds exhibited variable degrees of activity, suggesting potential in antimicrobial applications (Visagaperumal et al., 2010).

Safety and Hazards

“(5-Phenylpyrazin-2-yl)methanamine” is classified as a dangerous compound with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(5-phenylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADMFBOPPFHFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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